Benzimidazo[1,2-b]isoquinolin-11(6H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives, specifically fused with isoquinoline structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. It is characterized by a complex molecular structure that includes both benzimidazole and isoquinoline moieties, which contribute to its unique chemical properties.
Benzimidazo[1,2-b]isoquinolin-11(6H)-one can be classified under organic compounds with the molecular formula and a molecular weight of 250.25 g/mol. It is categorized as an isoquinoline derivative, which is a type of bicyclic compound commonly found in various natural products and pharmaceuticals. The compound's structure includes nitrogen atoms that play a crucial role in its reactivity and interaction with biological targets .
The synthesis of benzimidazo[1,2-b]isoquinolin-11(6H)-one can be achieved through several methodologies. Recent advancements in synthetic techniques have focused on optimizing yields and simplifying reaction conditions.
The molecular structure of benzimidazo[1,2-b]isoquinolin-11(6H)-one features a fused ring system comprising both benzimidazole and isoquinoline components.
Benzimidazo[1,2-b]isoquinolin-11(6H)-one participates in various chemical reactions that highlight its versatility as a building block in organic synthesis.
The mechanism of action for benzimidazo[1,2-b]isoquinolin-11(6H)-one is primarily linked to its interactions with biological targets at the molecular level.
Research indicates that this compound may act as an inhibitor for certain enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). By binding to these enzymes, it can interfere with their activity, potentially leading to anti-cancer effects or modulation of other cellular processes related to proliferation and differentiation .
Benzimidazo[1,2-b]isoquinolin-11(6H)-one exhibits several notable physical and chemical properties:
Benzimidazo[1,2-b]isoquinolin-11(6H)-one has several scientific applications:
Benzimidazo[1,2-b]isoquinolin-11(6H)-one is a tetracyclic heterocyclic compound with the systematic IUPAC name 6H-benzimidazolo[1,2-b]isoquinolin-11-one, reflecting its fusion pattern and ketone position [3] [8]. Its molecular formula is C₁₅H₁₀N₂O, corresponding to a molecular weight of 234.25 g/mol [3] [9]. The "6H" designation signifies a non-aromatic, partially saturated six-membered ring containing one mobile hydrogen atom [3]. Key structural identifiers include:
C1C2=CC=CC=C2C(=O)N3C1=NC4=CC=CC=C43
[3] QHFYYHVXZTVQPY-UHFFFAOYSA-N
[9] The core architecture comprises a benzimidazole unit (benzene fused with imidazole) linked to an isoquinolinone system via a [1,2-b] fusion. This planar, rigid tetracyclic framework facilitates π-π stacking interactions with biological targets like DNA enzymes [3] [7]. A critical distinction exists between the [1,2-b] and [2,1-a] isomers: the former exhibits superior bioactivity due to enhanced planarity and electronic distribution [3].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₁₀N₂O |
Molecular Weight | 234.25 g/mol |
CAS Registry Number | 6690-92-2 |
IUPAC Name | 6H-benzimidazolo[1,2-b]isoquinolin-11-one |
Fusion Pattern | [1,2-b] |
Key Stereoelectronic Feature | Planar, π-conjugated system |
The exploration of benzimidazo[1,2-b]isoquinolinones began in earnest in the late 20th century, with seminal contributions by Sun and LaVoie (1996) establishing early synthetic routes and highlighting their potential as DNA-intercalating agents [7]. The 2004 discovery of its enamine-like reactivity at C(6) enabled Michael addition reactions with activated olefins, yielding complex polycyclic derivatives like 3,10-dioxo-3H,10H-benzimidazo[1,2,3-ij]benzo[c][1,8]naphthyridine [6].
Major synthetic advancements emerged post-2010:
These innovations addressed historical limitations in scalability and functional group tolerance, transitioning from stoichiometric metal reagents (e.g., toxic tin-based reductants) to catalytic or metal-free protocols [5] [7].
This scaffold occupies a strategic niche in heterocyclic chemistry due to:
Table 2: Comparative Bioactivity of Benzimidazo-Isoquinoline Derivatives
Compound | Topoisomerase I IC₅₀ (nM) | logP |
---|---|---|
Benzimidazo[1,2-b]isoquinolin-11(6H)-one | 84 | 2.1 |
Benzimidazo[2,1-a]isoquinolin-6(5H)-one | 210 | 3.4 |
Camptothecin (Control) | 22 | 1.8 |
Future trajectories include applications in PROTACs (proteolysis-targeting chimeras) for degrading oncoproteins like BRD4 and photocatalytic green synthesis to replace toxic oxidants [3]. The compound exemplifies how nuanced structural modifications in fused heterocycles profoundly influence biochemical potency and synthetic accessibility.
Table 3: Key Synthetic Methodologies and Their Impact
Method | Catalyst/Reagent | Yield (%) | Key Innovation |
---|---|---|---|
Pd-Catalyzed C–H Vinylation | Pd(OAc)₂ | 31–81 | Regioselective ring closure |
Metal-Free Radical Cyclization | TBPB | 42–86 | Double C–H functionalization |
Electrochemical Annulation | [RuCl₂(p-cymene)]₂ | 50–93 | H₂ as sole byproduct |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8